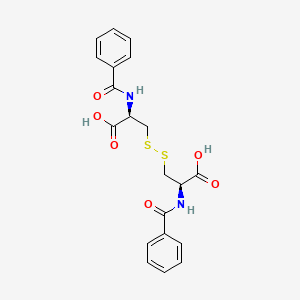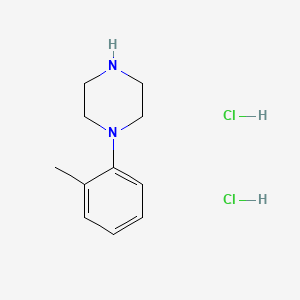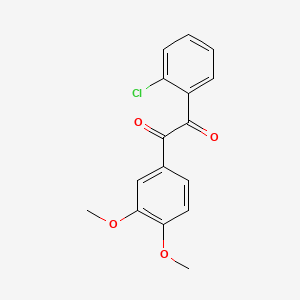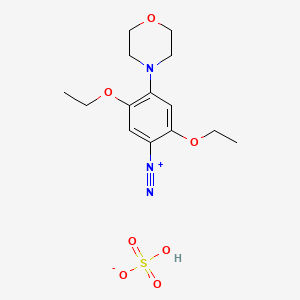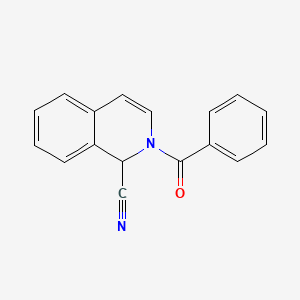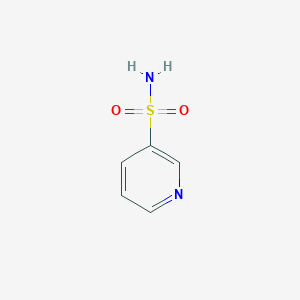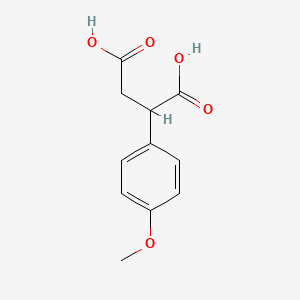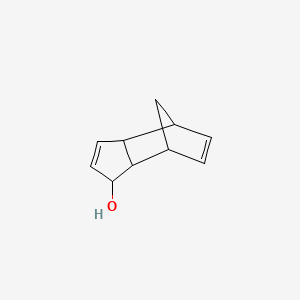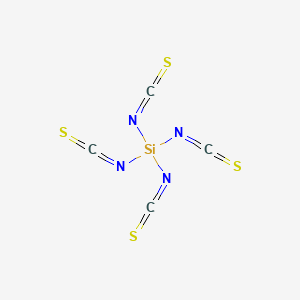
Tetraisothiocyanatosilane
概要
説明
Tetraisothiocyanatosilane is a chemical compound with the molecular formula C4N4S4Si . It has a molecular weight of 260.415 .
Molecular Structure Analysis
The molecular structure of Tetraisothiocyanatosilane consists of 4 Carbon atoms, 4 Nitrogen atoms, 4 Sulfur atoms, and 1 Silicon atom . For a detailed structural analysis, techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) can be used .Physical And Chemical Properties Analysis
Tetraisothiocyanatosilane has a density of 1.4±0.1 g/cm3 and a boiling point of 268.5±23.0 °C at 760 mmHg . The exact mass is 259.877502 .科学的研究の応用
Synthesis of Functionalized Silica Nanoparticles
Tetraisothiocyanatosilane is utilized in the synthesis of functionalized silica nanoparticles. These nanoparticles have unique physiochemical characteristics that are enhanced by the surface modification provided by tetraisothiocyanatosilane. This modification is crucial for applications in advanced catalysis and drug delivery systems due to the improved surface properties .
Advanced Catalysis
The compound plays a significant role in advanced catalysis. By modifying the surface of catalysts, tetraisothiocyanatosilane improves the efficiency and selectivity of various chemical reactions. This is particularly important in the development of new synthetic pathways for pharmaceuticals and fine chemicals .
Drug Delivery Systems
In the pharmaceutical industry, tetraisothiocyanatosilane-modified nanoparticles are used to create more effective drug delivery systems. These systems can target specific areas within the body, releasing medication in a controlled manner, thereby increasing the efficacy of the treatment and reducing side effects .
Biomedical Applications
Silicon tetraisothiocyanate is instrumental in biomedical research, particularly in the development of bio-compatible materials. These materials can be used for implants, tissue engineering, and as part of biosensors that monitor physiological parameters .
Environmental Remediation
Environmental remediation technologies benefit from the use of tetraisothiocyanatosilane. It helps in the fabrication of materials that can remove pollutants from water and soil, thus playing a vital role in the cleanup of contaminated sites .
Wastewater Treatment
In wastewater treatment, tetraisothiocyanatosilane-modified materials are used to adsorb and remove hazardous substances from wastewater. This ensures that the water released into the environment is free from harmful chemicals, safeguarding ecosystems .
Coating and Surface Modification
Tetraisothiocyanatosilane is used in coatings and surface modifications to impart additional properties such as hydrophobicity or reactivity. This has applications in creating anti-corrosive surfaces or enhancing the functionality of various materials .
Development of Optical and Electronic Materials
Lastly, silicon tetraisothiocyanate is used in the development of optical and electronic materials. Its ability to modify surfaces at the molecular level allows for the creation of materials with specific optical properties or electronic conductivities, which are essential for the advancement of optoelectronics .
Safety and Hazards
作用機序
Target of Action
Tetraisothiocyanatosilane, also known as Silicon tetraisothiocyanate, is a compound with potential pharmaceutical applications Isothiocyanates, a group to which tetraisothiocyanatosilane belongs, are known to have antitumor effects and are involved in cancer chemoprevention .
Mode of Action
Isothiocyanates are known to modulate the activity of protein kinase c (pkc) and telomerase in cancer cells . These tumor markers are highly activated in human cancers. Isothiocyanates efficiently downregulate the antiapoptotic isoforms (PKC-α, -βII, -ε, and -ζ) as well as telomerase, whereas the proapoptotic form (PKC-δ) is upregulated .
Biochemical Pathways
Isothiocyanates are known to affect multiple pathways such as regulation of lipid and amino acid metabolism, tca cycle, and glycolysis . They are also involved in pathways related to detoxification, inflammation, apoptosis, cell cycle, and epigenetic regulation .
Pharmacokinetics
Understanding these properties is crucial for drug development as they impact the bioavailability of the compound .
Result of Action
Isothiocyanates are known to have antitumor activities both in vitro and in vivo . They modulate several steps in the carcinogenic process by inhibiting cell growth due to cell cycle arrest and removing premalignant and malignant cells through induction of apoptosis .
Action Environment
The action of a compound can be influenced by various factors such as ph, temperature, and presence of other compounds .
特性
IUPAC Name |
tetraisothiocyanatosilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4N4S4Si/c9-1-5-13(6-2-10,7-3-11)8-4-12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGBKWXHNPDHFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N[Si](N=C=S)(N=C=S)N=C=S)=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4N4S4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064410 | |
| Record name | Silane, tetraisothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraisothiocyanatosilane | |
CAS RN |
6544-02-1 | |
| Record name | Tetraisothiocyanatosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6544-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, tetraisothiocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006544021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, tetraisothiocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, tetraisothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraisothiocyanatosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of silicon tetraisothiocyanate in the provided research papers?
A1: Silicon tetraisothiocyanate is utilized as a reagent in the synthesis of aliphatic bis(thioureas). Specifically, it reacts with l,2-ethylenediamine and l,6-hexanediamine in anhydrous benzene with the aim of creating the desired bis(thiourea) compounds [].
Q2: Were the reactions using silicon tetraisothiocyanate successful in producing the desired aliphatic bis(thioureas)?
A2: The research indicates that the reactions involving silicon tetraisothiocyanate did not yield the intended bis(thioureas) []. For instance, the reaction with l,6-hexanediamine resulted in a product containing 40.3 ± 2.07 % thiocyanate by mass, suggesting an incomplete or undesired reaction pathway [].
Q3: Are there any spectroscopic data available for silicon tetraisothiocyanate or its reaction products mentioned in the papers?
A3: The papers primarily focus on the analysis of the targeted aliphatic bis(thioureas). While they mention the presence of characteristic thiocyanate IR absorbance peaks around 2100 cm-1, they do not provide specific spectroscopic data for silicon tetraisothiocyanate itself [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




